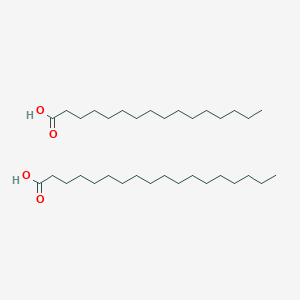
Palmitic acid; stearic acid
Descripción general
Descripción
Palmitic acid and stearic acid are two of the most common saturated fatty acids found in nature. These fatty acids are important components of biological membranes and are essential for many metabolic processes. Palmitic acid is the most abundant saturated fatty acid in the human body, while stearic acid is the second most abundant. Both of these fatty acids play a role in the synthesis of hormones, cholesterol, and other lipids. In addition, they are important for energy storage and for maintaining cell membrane integrity.
Aplicaciones Científicas De Investigación
Cardiovascular Health and Lipid Metabolism
- Palmitic Acid (C16:0): Palmitic acid is a saturated fatty acid commonly found in animal fats and palm oil. It has been associated with increased low-density lipoprotein (LDL) cholesterol levels, which is a risk factor for coronary heart disease (CHD). However, its effects on other cardiometabolic risk markers are still under investigation .
- Stearic Acid (C18:0): Stearic acid, also a saturated fatty acid, has a unique property: it does not raise LDL cholesterol levels. In fact, substituting palmitic acid with stearic acid can lower LDL-cholesterol concentrations. Postprandial lipemia (the increase in blood lipids after a meal) is also attenuated when stearic acid content is increased in fat blends .
Inflammation and Immune Response
Mecanismo De Acción
Target of Action
Palmitic Acid (PA): and Stearic Acid (SA) are both long-chain saturated fatty acids that play crucial roles in various biological processes. They interact with several molecular targets, including enzymes, receptors, and signaling molecules, to regulate cellular functions .
Palmitic Acid: PA is known to interact with various intracellular targets, including Peroxisome proliferator-activated receptor alpha (PPARα) and Group IID secretory phospholipase A2 . These targets are involved in the regulation of lipid metabolism and inflammatory responses .
Stearic Acid: SA interacts with Peroxisome proliferator-activated receptor alpha (PPARα) and Group IID secretory phospholipase A2 . These targets play a role in lipid metabolism and inflammatory responses .
Mode of Action
Palmitic Acid: PA serves as a signaling molecule regulating the progression and development of many diseases at the molecular level . It can activate or inactivate its molecular targets, thereby controlling disease development .
Stearic Acid: SA acts as a skin protectant in topical products . It also interacts with its targets to influence lipid metabolism and inflammatory responses .
Biochemical Pathways
Palmitic Acid: PA is involved in various biochemical pathways, including fatty acid biosynthesis and metabolic syndrome . It is also involved in the development of pathological conditions such as cardiovascular diseases, cancer, neurodegenerative diseases, and inflammation .
Stearic Acid: SA is involved in the Mitochondrial Beta-Oxidation of Long Chain Saturated Fatty Acids and Plasmalogen Synthesis pathways . It is also involved in the synthesis of complex lipids .
Pharmacokinetics
Palmitic Acid: PA is either provided in the diet or synthesized endogenously from carbohydrates, amino acids, and other fatty acids . The plasma PA levels in healthy subjects range from approximately 110–180 µmol/L . A study showed that the circulation time of a radiolabeled PA derivative in blood was more than 6 times longer than its non-modified counterpart .
Stearic Acid: Information on the pharmacokinetics of SA is limited. It is known that sa is an ingredient found in topical products as a skin protectant .
Result of Action
Palmitic Acid: The activation or inactivation of molecular targets by PA controls disease development . For instance, PA has been shown to regulate the progression and development of metabolic syndrome, cardiovascular diseases, cancer, neurodegenerative diseases, and inflammation .
Stearic Acid: SA acts as a skin protectant in topical products . It also influences lipid metabolism and inflammatory responses through its interaction with its targets .
Action Environment
Palmitic Acid: The action of PA can be influenced by various environmental factors such as diet, lifestyle, and physiological conditions . For instance, a positive energy balance, excessive intake of carbohydrates, and a sedentary lifestyle can disrupt the mechanisms to maintain a steady state of PA concentration, leading to an overaccumulation of tissue PA .
Stearic Acid: The production of SA involves water-intensive processes, and improper water usage and disposal practices can lead to pollution . In cases where SA is derived from palm oil, the environmental impact extends to deforestation and unsustainable agricultural practices, leading to habitat destruction, loss of biodiversity, and increased carbon emissions .
Propiedades
IUPAC Name |
hexadecanoic acid;octadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELIRUAKCBWGGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Liquid | |
| Record name | Fatty acids, C16-18 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Palmitic acid; stearic acid | |
CAS RN |
67701-03-5 | |
| Record name | Fatty acids, C16-18 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fatty acids, C16-18 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





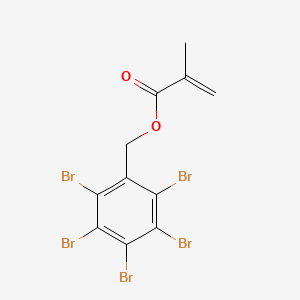
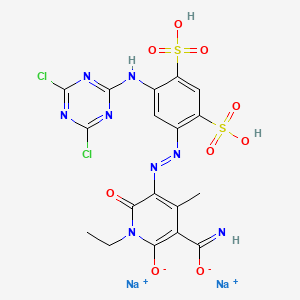
![(3aR,4R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one](/img/structure/B3183080.png)
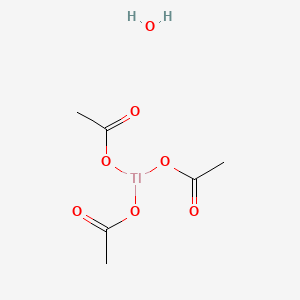

![{1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium](/img/structure/B3183104.png)
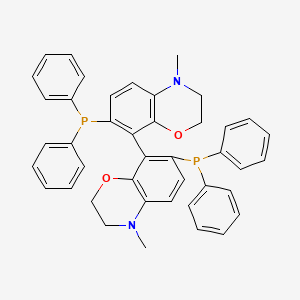
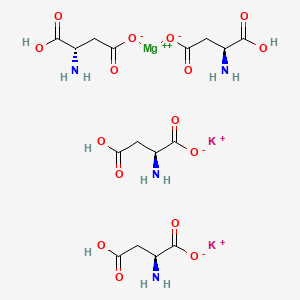
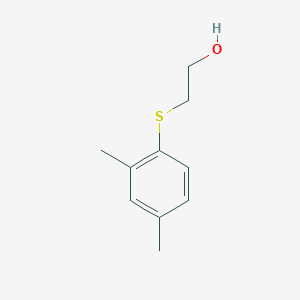
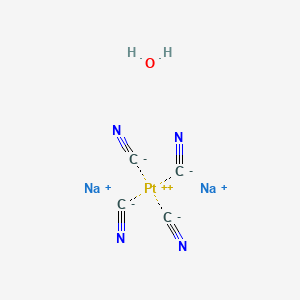
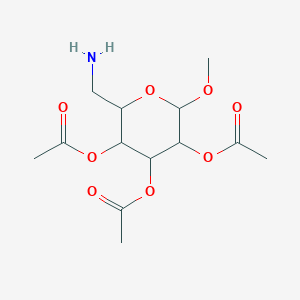
![6,9,12,33,36,39-Hexaoxaoctacyclo[42.3.1.05,47.013,22.016,21.023,32.024,29.040,45]octatetraconta-1(47),2,4,13(22),14,16,18,20,23(32),24,26,28,30,40,42,44-hexadecaene-46,48-dione](/img/structure/B3183159.png)